6-Nitro-3-propyl-1,3-benzoxazol-2-one
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Overview
Description
6-Nitro-3-propyl-1,3-benzoxazol-2-one is an organic compound with the molecular formula C10H10N2O4 It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 6th position and a propyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-propyl-1,3-benzoxazol-2-one typically involves the nitration of 3-propyl-1,3-benzoxazol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-propyl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 6-Amino-3-propyl-1,3-benzoxazol-2-one.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-3-propyl-1,3-benzoxazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Nitro-3-propyl-1,3-benzoxazol-2-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential biological processes. The nitro group can also undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2-propyl-1,3-benzoxazole: Similar structure but lacks the carbonyl group at the 2nd position.
6-Nitro-3-methyl-1,3-benzoxazol-2-one: Similar structure but with a methyl group instead of a propyl group at the 3rd position.
Uniqueness
6-Nitro-3-propyl-1,3-benzoxazol-2-one is unique due to the specific positioning of the nitro and propyl groups, which can influence its chemical reactivity and biological activity. The presence of the carbonyl group at the 2nd position also adds to its distinct chemical properties compared to other benzoxazole derivatives.
Properties
IUPAC Name |
6-nitro-3-propyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(12(14)15)6-9(8)16-10(11)13/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRICLAHYLKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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